(2Z)-3-amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile
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Overview
Description
(2Z)-3-amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile is a chemical compound that features a piperazine ring substituted with a 3,4-dichlorophenyl group and an amino group attached to a prop-2-enenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile typically involves the reaction of 3,4-dichlorophenylpiperazine with an appropriate nitrile precursor under controlled conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperazine, followed by the addition of the nitrile precursor to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The nitrile group can be reduced to form amine derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the nitrile group may produce primary amines.
Scientific Research Applications
(2Z)-3-amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of (2Z)-3-amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .
Properties
IUPAC Name |
(Z)-3-amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N4/c14-11-2-1-10(9-12(11)15)18-5-7-19(8-6-18)13(17)3-4-16/h1-3,9H,5-8,17H2/b13-3- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGJKFYZDBAFIJ-DXNYSGJVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=CC#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)/C(=C\C#N)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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